molecular formula C24H20N2OS B2887608 N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide CAS No. 477545-43-0

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Cat. No. B2887608
CAS RN: 477545-43-0
M. Wt: 384.5
InChI Key: WPPRFNYKDFWEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide, also known as DPTA, is a chemical compound that has been studied for its potential use in various scientific research applications. This molecule is a thiazole-based compound that has been synthesized using various methods, and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is not fully understood, but studies have shown that it can bind to specific targets in cells and induce cell death in cancer cells. This may be due to its ability to disrupt cellular processes or activate specific pathways that lead to cell death. Further research is needed to fully understand the mechanisms of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including the induction of cell death in cancer cells, the activation of specific signaling pathways, and the binding to specific targets in cells. These effects may be related to the unique properties of this compound, such as its ability to bind to specific targets and induce changes in cellular processes.

Advantages and Limitations for Lab Experiments

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has several advantages for use in lab experiments, including its fluorescent properties, ability to bind to specific targets, and potential to induce cell death in cancer cells. However, there are also limitations to its use, including the need for specialized equipment and expertise for handling and analyzing the compound, as well as potential toxicity concerns.

Future Directions

There are several potential future directions for research on N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide, including its use as a tool for studying protein-protein interactions, its potential as an anticancer agent, and its use in imaging cellular structures. Other potential directions include the development of new synthesis methods for this compound, the identification of new targets for the compound, and the optimization of its properties for specific applications. Further research is needed to fully understand the potential of this compound and its applications in various scientific fields.

Synthesis Methods

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide can be synthesized using various methods, including the reaction of 4,5-diphenyl-1,3-thiazol-2-amine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to form the desired compound with high purity and yield.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging cellular structures, as a potential anticancer agent, and as a tool for studying protein-protein interactions. These applications are based on the unique properties of this compound, including its fluorescent properties, ability to bind to specific targets, and potential to induce cell death in cancer cells.

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c27-21(17-16-18-10-4-1-5-11-18)25-24-26-22(19-12-6-2-7-13-19)23(28-24)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPRFNYKDFWEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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